2-Fluoroethyl benzoate
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Overview
Description
2-Fluoroethyl benzoate is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a 2-fluoroethyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
2-Fluoroethyl benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with 2-fluoroethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions and yields the desired ester product .
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. For instance, the esterification of benzoic acid with 2-fluoroethanol can be carried out in a continuous reactor, allowing for better control over reaction parameters and scalability .
Chemical Reactions Analysis
2-Fluoroethyl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reacting with sodium azide can yield 2-azidoethyl benzoate.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-fluoroethanol.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoroethyl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: It can be used in the development of pharmaceuticals, particularly in the design of prodrugs that release active compounds upon metabolic conversion.
Mechanism of Action
The mechanism of action of 2-fluoroethyl benzoate depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, altering their activity. The fluoroethyl group can enhance the compound’s binding affinity to certain molecular targets, making it useful in drug design .
Comparison with Similar Compounds
2-Fluoroethyl benzoate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
2-Chloroethyl benzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological activity.
2-Bromoethyl benzoate: Similar to 2-chloroethyl benzoate but with a bromine atom, affecting its reactivity and applications.
The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and reactivity, making it distinct from its analogs.
Properties
CAS No. |
614-43-7 |
---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
2-fluoroethyl benzoate |
InChI |
InChI=1S/C9H9FO2/c10-6-7-12-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
HRGRPAXXFIOCAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCF |
Origin of Product |
United States |
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